molecular formula C20H18N4O5S B243154 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer B243154
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: OHILUJNGKWXJGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which have been shown to improve memory and cognitive function in preclinical studies.

Wirkmechanismus

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one works by inhibiting the activity of PDE4, an enzyme that breaks down cAMP in the brain. By inhibiting PDE4, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one increases the levels of cAMP, which in turn activates a signaling pathway that leads to the activation of genes involved in memory and learning processes. This mechanism of action has been validated in preclinical studies and provides a promising target for the development of cognitive enhancers.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of cAMP in the brain, enhanced synaptic plasticity, and improved memory and cognitive function in animal models of cognitive impairment. 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its specificity for PDE4, which reduces the risk of off-target effects. 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been shown to be effective in improving memory and cognitive function in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its poor solubility in water, which can make it difficult to administer in preclinical studies.

Zukünftige Richtungen

There are several future directions for the development of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and other PDE4 inhibitors as cognitive enhancers. One potential direction is the development of more potent and selective PDE4 inhibitors that can be administered at lower doses. Another direction is the investigation of the long-term effects of PDE4 inhibition on cognitive function and brain health. Finally, the development of combination therapies that target multiple pathways involved in cognitive impairment may provide a more effective treatment option for Alzheimer's disease and other cognitive disorders.

Synthesemethoden

The synthesis of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a pyrazole intermediate. This intermediate is then reacted with phenylhydrazine and methylsulfonyl chloride to form the final product, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. The synthesis of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been optimized to produce high yields and purity, making it suitable for use in preclinical studies.

Wissenschaftliche Forschungsanwendungen

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and age-related memory decline. In these studies, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to improve memory and cognitive function by increasing the levels of cyclic AMP (cAMP) in the brain. cAMP is a signaling molecule that plays a key role in the regulation of memory and learning processes.

Eigenschaften

Molekularformel

C20H18N4O5S

Molekulargewicht

426.4 g/mol

IUPAC-Name

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H18N4O5S/c1-28-14-10-9-12(11-15(14)29-2)17-21-18-16(19(25)22-17)20(30(3,26)27)23-24(18)13-7-5-4-6-8-13/h4-11,23H,1-3H3

InChI-Schlüssel

OHILUJNGKWXJGV-UHFFFAOYSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC

SMILES

COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.